molecular formula C15H35P5 B14629439 Pentaphospholane,pentapropyl- CAS No. 55019-74-4

Pentaphospholane,pentapropyl-

Katalognummer: B14629439
CAS-Nummer: 55019-74-4
Molekulargewicht: 370.31 g/mol
InChI-Schlüssel: RWILTFBFJGJNIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentaphospholane, pentapropyl- is an organophosphorus compound with the molecular formula C15H35P5 It consists of a pentaphospholane ring substituted with five propyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentaphospholane, pentapropyl- typically involves the reaction of dipyrazolylphosphanes with secondary phosphanes. For example, the reaction of dipyrazolylphosphanes with secondary phosphanes such as Cy2PH or tBuPH can yield pentaphospholane derivatives . The reaction conditions often include the use of solvents like toluene or THF and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for pentaphospholane, pentapropyl- are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Pentaphospholane, pentapropyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pentaphospholane oxides.

    Reduction: Reduction reactions can convert pentaphospholane derivatives to their corresponding phosphine forms.

    Substitution: Substitution reactions can replace one or more propyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pentaphospholane, pentapropyl- can yield pentaphospholane oxides, while substitution reactions can produce a variety of substituted pentaphospholane derivatives .

Wissenschaftliche Forschungsanwendungen

Pentaphospholane, pentapropyl- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of pentaphospholane, pentapropyl- involves its interaction with molecular targets through its phosphorus atoms. These interactions can lead to the formation of coordination complexes with metals, influencing various chemical pathways. The compound’s ability to form stable complexes with metals makes it useful in catalysis and other industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to pentaphospholane, pentapropyl- include other polyphosphorus compounds such as triphosphanes and tetraphosphanes. These compounds share similar structural motifs but differ in the number of phosphorus atoms and substituents.

Uniqueness

Pentaphospholane, pentapropyl- is unique due to its five-membered phosphorus ring and the presence of five propyl groups. This structure imparts distinct chemical properties, making it suitable for specific applications that other polyphosphorus compounds may not be able to achieve .

Eigenschaften

CAS-Nummer

55019-74-4

Molekularformel

C15H35P5

Molekulargewicht

370.31 g/mol

IUPAC-Name

1,2,3,4,5-pentapropylpentaphospholane

InChI

InChI=1S/C15H35P5/c1-6-11-16-17(12-7-2)19(14-9-4)20(15-10-5)18(16)13-8-3/h6-15H2,1-5H3

InChI-Schlüssel

RWILTFBFJGJNIG-UHFFFAOYSA-N

Kanonische SMILES

CCCP1P(P(P(P1CCC)CCC)CCC)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.